4-(4-BOC-Aminophenyl)nicotinic acid
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Overview
Description
4-(4-BOC-Aminophenyl)nicotinic acid is a chemical compound that features a nicotinic acid core with a 4-(4-BOC-aminophenyl) substituent. This compound is widely used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Aminophenyl)nicotinic acid typically involves the protection of the amino group using tert-butoxycarbonyl (BOC) protection. The general synthetic route includes:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amine is then coupled with nicotinic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Aminophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the BOC group can be replaced under acidic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of deprotected amines
Scientific Research Applications
4-(4-BOC-Aminophenyl)nicotinic acid is used in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Utilized in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)nicotinic acid involves its role as a protecting group for amines. The BOC group provides stability to the amino group, preventing unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: An aromatic compound with similar structural features but without the BOC protection.
4-(N-Boc-amino)phenylboronic acid: Another BOC-protected compound used in organic synthesis.
Uniqueness
4-(4-BOC-Aminophenyl)nicotinic acid is unique due to its combination of a nicotinic acid core and a BOC-protected amino group. This dual functionality allows it to serve as a versatile intermediate in various synthetic pathways, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)13-8-9-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZKXTOAYPNSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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